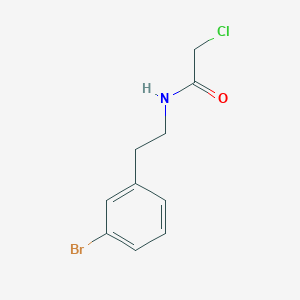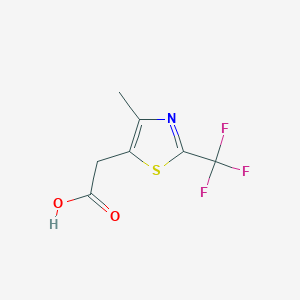
2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound is notable for its trifluoromethyl group, which can significantly influence its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various reagents . One common method includes the use of thiourea in the presence of a base, such as sodium hydroxide, to form the thiazole ring. The reaction conditions often require heating and the use of solvents like ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the carbon atoms adjacent to the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
科学的研究の応用
2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of biocides, fungicides, and dyes
作用機序
The mechanism of action of 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid involves its interaction with various molecular targets. It can act as a peroxisome proliferator-activated receptor agonist, which plays a role in regulating inflammation and metabolic processes . The trifluoromethyl group enhances its binding affinity and specificity to these targets, making it a potent compound in modulating biological pathways .
類似化合物との比較
Similar Compounds
- 2-Mercapto-4-methyl-5-thiazoleacetic acid
- 4-Methyl-2-thioxo-2,3-dihydro-thiazol-5-yl)-acetic acid
- 4-Methyl-2-mercaptothiazole-5-acetic acid
Uniqueness
Compared to these similar compounds, 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid is unique due to the presence of the trifluoromethyl group. This group significantly enhances its chemical stability, lipophilicity, and biological activity, making it more effective in various applications .
特性
IUPAC Name |
2-[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO2S/c1-3-4(2-5(12)13)14-6(11-3)7(8,9)10/h2H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXZOSIYNGEOMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(F)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
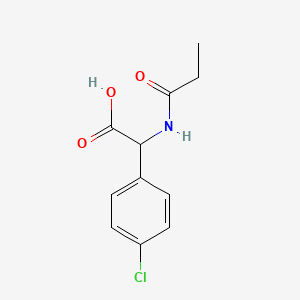
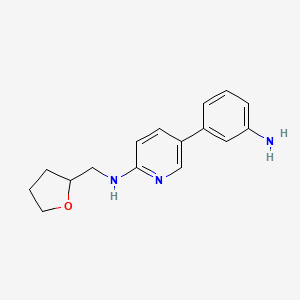
![1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7628051.png)
![N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide](/img/structure/B7628063.png)
![3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine](/img/structure/B7628071.png)
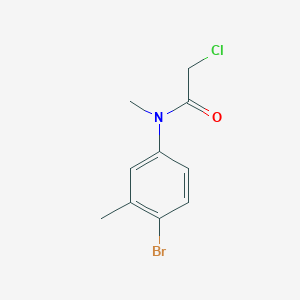

![Methyl 4-[[(2-chloroacetyl)-methylamino]methyl]benzoate](/img/structure/B7628107.png)
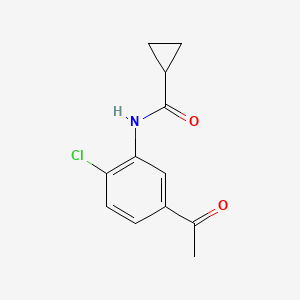
![2-[4-(4-Methoxy-3-methylphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628130.png)
![2-[[5-(4-Fluorophenyl)furan-2-carbonyl]amino]acetic acid](/img/structure/B7628131.png)
![3-[(5-Fluoro-2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7628133.png)
![2-[4-(3-Chloro-4-methoxyphenyl)pyrazol-1-yl]acetic acid](/img/structure/B7628138.png)
